Silane, decylmethyldioctyl-
Description
Silane, decylmethyldioctyl- is an organosilicon compound characterized by a silicon atom bonded to methyl, decyl, and two octyl groups. Organosilanes with mixed alkyl substituents, such as decyl and octyl chains, are typically used to modify surface properties (e.g., hydrophobicity) or act as intermediates in polymer synthesis . The combination of long alkyl chains (decyl and octyl) suggests applications in lubrication, coatings, or rubber compounding, where thermal stability and compatibility with organic matrices are critical .
Properties
CAS No. |
83094-48-8 |
|---|---|
Molecular Formula |
C27H58Si |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
decyl-methyl-dioctylsilane |
InChI |
InChI=1S/C27H58Si/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3/h5-27H2,1-4H3 |
InChI Key |
YATQGOVFXAFTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Silanes with alkyl groups typically undergo hydrolysis under acidic or basic conditions, forming silanols that can self-condense into siloxane networks. For example:
This mechanism is common in silane coupling agents, where hydrolysis generates reactive silanol groups for bonding with substrates .
Polymerization and Cross-Linking
Organosilanes can polymerize via sodium–potassium alloy-mediated reactions to form polysilanes with Si-Si backbones. For example, dimethyldichlorosilane undergoes such polymerization to produce dodecamethylcyclohexasilane and other polysilanes . While not directly analogous, decylmethyldioctylsilane might exhibit similar behavior under deprotonation conditions.
Reactivity of Alkoxy Groups
Alkoxy-substituted silanes (e.g., trimethoxy or triethoxy derivatives) hydrolyze at rates influenced by pH and alkyl chain length. For instance:
-
Acidic conditions : Dimethoxy derivatives hydrolyze fastest due to reduced steric hindrance .
-
Basic conditions : Triethoxy derivatives react more readily than dimethoxy types .
This suggests that decylmethyldioctylsilane’s reactivity would depend on its alkoxy group configuration and reaction environment.
Stability and Solubility
Silanes with long alkyl chains often exhibit low solubility in water and high stability in organic solvents. For example, dimethylsilicone precursors (like dimethyldichlorosilane) are insoluble in water but reactive with moisture . Similarly, decylmethyldioctylsilane would likely require rigorous dry conditions for storage and handling.
Analytical Characterization
Key techniques for studying silane reactions include:
-
NMR spectroscopy : and NMR to track structural changes (e.g., silanol formation) .
-
Gas chromatography : Monitoring reaction mixtures for yield distributions (e.g., separating dimethyl- vs. trimethylsilane derivatives) .
-
IR spectroscopy : Detecting silanol groups (absence of 3400–3600 cm bands confirms cyclic siloxanes) .
Limitations and Future Research
The absence of direct literature on decylmethyldioctylsilane highlights gaps in:
-
Synthesis optimization : Scaling up production while minimizing byproducts.
-
Kinetic studies : Reaction rates under varying pH and catalyst conditions.
-
Environmental impact : Degradation pathways and toxicity profiles.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of decylmethyldioctyl-silane with analogous compounds:
Key Observations :
- Functional Groups : Decylmethyldioctyl-silane lacks reactive groups (e.g., chloro or alkoxy), making it less reactive than chlorosilanes (e.g., dimethyloctadecylchlorosilane) or alkoxysilanes (e.g., decyl(trimethoxy)silane). Its inert alkyl groups favor applications requiring stability rather than covalent bonding .
- Alkyl Chain Length : Longer chains (decyl, octyl) enhance hydrophobicity and lubricity compared to shorter-chain silanes like dimethyldiethoxysilane .
Rubber Compounding
Silanes with sulfide or mercapto groups (e.g., NXT Silane) are widely used in tire treads to couple silica with rubber matrices, improving mechanical properties and reducing rolling resistance . In contrast, decylmethyldioctyl-silane’s non-reactive alkyl chains may act as plasticizers or processing aids, reducing compound viscosity without participating in crosslinking .
Surface Modification
Decyl(trimethoxy)silane forms stable bonds with hydroxyl-rich surfaces (e.g., glass or metals) via hydrolysis of methoxy groups, making it ideal for waterproof coatings . Decylmethyldioctyl-silane, lacking hydrolyzable groups, would instead physically adsorb onto surfaces, providing temporary hydrophobicity .
Thermal Stability
Long alkyl chains (C10–C18) in silanes like dimethyloctadecylchlorosilane improve thermal stability compared to shorter-chain analogs . Decylmethyldioctyl-silane’s branched structure (methyl, octyl, decyl) may further enhance resistance to thermal degradation.
Research Findings and Data
- Viscosity and Storage Stability : Alkyl-rich silanes like decylmethyldioctyl- may mimic the behavior of NXT Silane, which shows lower viscosity increase (65 vs. 90 for S2 silane) and better storage stability in green rubber compounds .
- Reactivity : Unlike chlorosilanes (e.g., dimethyloctadecylchlorosilane), which react vigorously with moisture, alkylsilanes like decylmethyldioctyl- are safer to handle but less versatile in covalent bonding applications .
Q & A
Q. How can researchers critically assess the validity of novel applications for Silane, decylmethyldioctyl- in emerging fields like biodegradable electronics?
- Methodological Answer : Benchmark against established silanes (e.g., aminopropyltriethoxysilane) in similar applications. Use failure mode and effects analysis (FMEA) to identify risks (e.g., hydrolytic degradation in humid environments). Collaborate with domain experts to design accelerated aging tests specific to operational conditions (e.g., flexural stress in wearable devices). Prioritize peer-reviewed studies over preprint repositories to ensure credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
